molecular formula C10H11I B14703092 1-(But-3-en-1-yl)-2-iodobenzene CAS No. 24892-64-6

1-(But-3-en-1-yl)-2-iodobenzene

Cat. No.: B14703092
CAS No.: 24892-64-6
M. Wt: 258.10 g/mol
InChI Key: BPPFHIKJSKQTSL-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-2-iodobenzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a but-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-iodobenzene typically involves the iodination of 1-(But-3-en-1-yl)benzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. Another approach involves the direct iodination of 1-(But-3-en-1-yl)benzene using iodine and an oxidizing agent such as nitric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Substitution: Biaryl compounds.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydrocarbons.

Scientific Research Applications

1-(But-3-en-1-yl)-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the but-3-en-1-yl group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The but-3-en-1-yl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with molecular targets and pathways.

Comparison with Similar Compounds

    1-(But-3-en-1-yl)benzene: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodobenzene: Lacks the but-3-en-1-yl group, limiting its versatility in forming complex molecules.

    1-(But-3-en-1-yl)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.

Uniqueness: 1-(But-3-en-1-yl)-2-iodobenzene is unique due to the combination of the iodine atom and the but-3-en-1-yl group, which provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

24892-64-6

Molecular Formula

C10H11I

Molecular Weight

258.10 g/mol

IUPAC Name

1-but-3-enyl-2-iodobenzene

InChI

InChI=1S/C10H11I/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2

InChI Key

BPPFHIKJSKQTSL-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=CC=C1I

Origin of Product

United States

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